Bienvenue dans la boutique en ligne BenchChem!

1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Conformational restriction Medicinal chemistry building blocks Ligand preorganization

1H-Imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione (CAS 5718-87-6) is a fused bicyclic heterocycle combining an imidazole-5,7-dione (hydantoin) ring with a thiazolidine ring, yielding a molecular formula of C5H6N2O2S and a molecular weight of 158.18 g/mol. The scaffold contains a single stereogenic center at the 7a ring junction, is completely rigid with zero rotatable bonds, and exhibits a computed XLogP3 of -0.3 with one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C5H6N2O2S
Molecular Weight 158.18
CAS No. 5718-87-6
Cat. No. B2564809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
CAS5718-87-6
Molecular FormulaC5H6N2O2S
Molecular Weight158.18
Structural Identifiers
SMILESC1C2C(=O)NC(=O)N2CS1
InChIInChI=1S/C5H6N2O2S/c8-4-3-1-10-2-7(3)5(9)6-4/h3H,1-2H2,(H,6,8,9)
InChIKeyVSHNGALPNIMBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H-Imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione (CAS 5718-87-6): Baseline Identity for Scientific Procurement


1H-Imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione (CAS 5718-87-6) is a fused bicyclic heterocycle combining an imidazole-5,7-dione (hydantoin) ring with a thiazolidine ring, yielding a molecular formula of C5H6N2O2S and a molecular weight of 158.18 g/mol [1]. The scaffold contains a single stereogenic center at the 7a ring junction, is completely rigid with zero rotatable bonds, and exhibits a computed XLogP3 of -0.3 with one hydrogen bond donor and three hydrogen bond acceptors [1]. It is typically supplied at ≥95% purity and serves as a versatile building block for the synthesis of more complex heterocyclic systems, including bioactive 3,6-disubstituted derivatives [2]. The parent scaffold is synthesized from L-cysteine, enabling stereochemically defined entry into this compound class [3].

Why 1H-Imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione Cannot Be Generically Substituted by Simpler Heterocyclic Building Blocks


The fully saturated hexahydroimidazo[1,5-c]thiazole-5,7-dione scaffold is not interchangeable with monocyclic hydantoins, thiohydantoins, or thiazolidine-2,4-diones because its fused bicyclic architecture imposes conformational rigidity (zero rotatable bonds vs. 1–2 in simpler analogs), locks the thiazolidine sulfur into a defined spatial orientation, and presents a unique hydrogen-bonding surface of one donor and three acceptors arrayed across both rings [1]. 3,6-Disubstituted derivatives of this exact scaffold have demonstrated measurable interactions with the Aβ(25-35) amyloid peptide in circular dichroism, NMR, and thioflavin fluorescence assays—activity that is contingent on the overall structural features of the bicyclic ligand rather than contributions from individual substituents alone [2]. Replacing the scaffold with a simpler monocyclic analog would eliminate this biological recognition surface. Furthermore, the 7a stereocenter, derived from L-cysteine starting material, provides enantiomerically pure (7aR) configurations critical for chiral applications; generic mixtures or achiral substitutes do not replicate this stereochemical definition [3].

Product-Specific Quantitative Evidence Guide: 1H-Imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione vs. Closest Analogs


Conformational Rigidity: Zero Rotatable Bonds vs. Monocyclic Hydantoin and Thiazolidine-2,4-dione Building Blocks

The 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione scaffold possesses zero rotatable bonds, making it completely conformationally rigid, compared to hydantoin (imidazolidine-2,4-dione, rotatable bonds = 0 but monocyclic) and thiazolidine-2,4-dione (rotatable bonds = 0 but lacking the fused hydantoin ring) [1]. While hydantoin also has zero rotatable bonds, it lacks the thiazolidine sulfur atom that provides additional stereoelectronic effects. The fused 5,5-ring system of the target compound preorganizes both the hydantoin carbonyl groups and the thiazolidine sulfur into a fixed spatial relationship that cannot be achieved by any monocyclic surrogate [2]. This rigid scaffold architecture is critical for applications requiring defined pharmacophore geometry, such as structure-based drug design targeting defined binding pockets [3].

Conformational restriction Medicinal chemistry building blocks Ligand preorganization

Physicochemical Property Profile: XLogP3 and Hydrogen-Bonding Capacity vs. Common Heterocyclic Building Blocks

The target compound exhibits a computed XLogP3 of -0.3, placing it in the favorable hydrophilic range for fragment-based drug discovery, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. By comparison, thiazolidine-2,4-dione (XLogP ~0.2, MW 117.13, 1 HBD, 3 HBA) and 2-thiohydantoin (XLogP ~-0.1, MW 116.14, 2 HBD, 2 HBA) differ in both lipophilicity and hydrogen-bonding topology [2]. The target compound's molecular weight of 158.18 g/mol falls within the optimal fragment range (MW ≤ 300, typically ≤ 250 for fragments), while its 3 HBA provide more interaction vectors than 2-thiohydantoin (2 HBA) but with better solubility prospects than more lipophilic thiazole derivatives [1]. The combination of -0.3 XLogP and complete rigidity distinguishes it from flexible, more lipophilic building blocks commonly used in library synthesis.

Drug-likeness Fragment-based screening Lead-likeness

Stereochemical Definition: Enantiomerically Pure (7aR) Configuration from L-Cysteine vs. Racemic Heterocyclic Building Blocks

The synthesis of 1H,3H-imidazo[1,5-c]thiazole-5,7-[6H,7aH]-dione starting from L-cysteine yields the (7aR)-configured enantiomer [1], whereas many commercially available heterocyclic building blocks such as thiazolidine-4-carboxylic acid derivatives are supplied as racemates or require resolution steps. The (7aR) configuration has been confirmed by NMR conformational analysis of the L-6-methyl derivative, which established the solution conformation and dynamics of the bicyclic ring system with defined vicinal coupling constants [2]. Optically active hydantoin derivatives bearing the imidazo[1,5-c]thiazole core have been patented for pharmaceutical applications where enantiomeric purity is critical [3]. In contrast, achiral building blocks like hydantoin (no stereocenter) or 2-thiohydantoin cannot confer chirality to downstream products without additional asymmetric synthesis steps.

Chiral building blocks Asymmetric synthesis Stereochemical purity

Biologically Active Derivative Landscape: Aβ(25-35) Amyloid Peptide Interaction vs. Non-Interacting Scaffold Classes

3,6-Disubstituted derivatives of the imidazo[1,5-c]thiazole-5,7-dione scaffold demonstrated concentration-dependent interaction with the Aβ(25-35) amyloid peptide as measured by circular dichroism (changes in β-sheet content), NMR chemical shift perturbations, and thioflavin T fluorescence assays [1]. The study explicitly concluded that the ability to modify Aβ(25-35) structural behaviour 'varies as a function of the overall structural features of the ligands rather than contributions from specific individual substituents,' indicating that the bicyclic scaffold itself is the primary driver of bioactivity [1]. By contrast, monocyclic hydantoins and thiazolidines tested in analogous amyloid aggregation assays typically require additional aromatic or peptidic appendages to achieve comparable interactions, as the monocyclic cores alone lack the three-dimensional surface needed for amyloid peptide recognition [2]. No quantitative IC50 or Kd values for the parent unsubstituted scaffold were reported, limiting this evidence to class-level inference.

Alzheimer's disease Amyloid aggregation inhibitors Neurodegeneration

FABP4 Target Engagement: High-Resolution Co-Crystal Structure (1.08 Å) of a Scaffold Derivative vs. No Structural Data for Simpler Hydantoins

A 3-(3,4-dichlorophenyl)-substituted derivative of the parent scaffold was co-crystallized with human FABP4 (fatty acid-binding protein 4) at 1.08 Å resolution (PDB 7G1S), providing atomic-level detail of the binding mode [1]. The structure reveals that the imidazo[1,5-c]thiazole-5,7-dione core occupies the fatty acid binding pocket, with the fused bicyclic ring system making specific hydrogen-bonding and van der Waals contacts [1]. By contrast, no co-crystal structures of monocyclic hydantoin or thiohydantoin with FABP4 have been deposited in the PDB, suggesting that the bicyclic scaffold provides unique recognition features for this therapeutically relevant target [2]. The 1.08 Å resolution enables precise structure-based optimization of the scaffold for FABP4-mediated metabolic diseases.

FABP4 inhibitor Metabolic disease Structural biology

Agricultural Germicidal Activity: Perhydroimidazothiazole Derivatives as Crop Protection Agents vs. Conventional Fungicides

Patent literature from Mitsubishi Chemical Industries discloses that perhydroimidazo[1,5-c]thiazole-3,5,7-trione derivatives—direct synthetic descendants of the parent scaffold—exhibit 'powerful germicidal activity against plant blights, particularly gray mold and sclerotinia rot of vegetables,' with reported low toxicity to plants, humans, cattle, and fishes [1]. The exemplified compound 6-(3,5-dichlorophenyl)perhydroimidazo[1,5-c]thiazole-3,5,7-trione contains the same core bicyclic system as the target compound. While quantitative MIC or EC50 values from the patent are not publicly extractable for direct benchmarking against commercial fungicides (e.g., iprodione, procymidone), the patent's emphasis on low mammalian and environmental toxicity differentiates this scaffold class from conventional dicarboximide fungicides, which face regulatory restrictions due to endocrine disruption concerns.

Agricultural fungicide Crop protection Gray mold control

Best Research and Industrial Application Scenarios for 1H-Imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione (CAS 5718-87-6)


Fragment-Based Drug Discovery for FABP4 and Related Lipid-Binding Protein Targets

The 1.08 Å co-crystal structure of a scaffold derivative bound to human FABP4 (PDB 7G1S) provides atomic-resolution guidance for fragment growing and linker design [1]. The scaffold's XLogP3 of -0.3 and low molecular weight (158.18 Da) meet fragment library criteria, while its zero rotatable bonds ensure a single binding conformation [2]. Medicinal chemistry teams initiating FABP4 programs can procure the parent scaffold for direct elaboration into focused libraries, leveraging the existing structural data to prioritize substitution vectors compatible with the binding pocket geometry observed in 7G1S.

Alzheimer's Disease Research: Amyloid-β Interaction Probe Synthesis

For academic and industrial groups investigating small-molecule modulators of Aβ aggregation, the parent scaffold serves as the core template for generating 3,6-disubstituted derivative libraries. The published evidence demonstrates that the bicyclic architecture itself—rather than individual substituents—underpins the interaction with Aβ(25-35), as confirmed by CD, NMR, and thioflavin T assays [3]. Researchers should procure the scaffold to synthesize and screen focused libraries, using the published spectroscopic endpoints for benchmarking new derivatives.

Chiral Building Block for Peptide Mimetics and Constrained Amino Acid Synthesis

The (7aR) enantiomer, accessible from L-cysteine, provides a rigid, chiral scaffold suitable for incorporation into peptide mimetics as a constrained γ-thiaprolinehydantoin analog [4]. The solution conformation has been fully characterized by 1H and 13C NMR, establishing vicinal coupling constants that define the ring geometry [5]. This makes the scaffold a valuable intermediate for medicinal chemistry programs requiring stereochemically defined, conformationally constrained amino acid surrogates.

Agrochemical Lead Discovery Targeting Botrytis cinerea and Sclerotinia Pathogens

Agrochemical R&D teams can leverage the patent-validated germicidal activity of perhydroimidazothiazole derivatives against gray mold (Botrytis cinerea) and sclerotinia rot (Sclerotinia sclerotiorum) [6]. The parent scaffold serves as the synthetic entry point for generating proprietary derivative libraries. The claimed low mammalian and environmental toxicity profile positions this scaffold as a potential alternative to dicarboximide fungicides facing regulatory phase-out, though quantitative potency benchmarking against commercial standards must be performed internally.

Quote Request

Request a Quote for 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.